![molecular formula C18H19N3O3 B222640 Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate CAS No. 172753-05-8](/img/structure/B222640.png)
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
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Overview
Description
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E-3810 and has a molecular formula of C22H21N3O3.
Mechanism of Action
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate inhibits the activity of VEGFR2 by binding to its active site. This prevents the activation of downstream signaling pathways that promote cancer cell growth and angiogenesis. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been shown to have low toxicity in animal studies. The compound is metabolized in the liver and excreted in the urine. However, further studies are needed to determine the long-term effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate in lab experiments is its specificity for VEGFR2. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, the compound has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate could focus on improving its solubility and bioavailability. The compound could also be used in combination with other cancer treatments to enhance their effectiveness. Additionally, studies could investigate the potential applications of this compound in other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration.
In conclusion, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a promising compound with potential applications in cancer treatment and other diseases involving angiogenesis. Further research is needed to fully understand its mechanism of action and long-term effects on human health.
Synthesis Methods
The synthesis of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves the reaction of 2-aminopyridine and 4-methylphenyl isocyanate in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl acetoacetate in the presence of sodium methoxide and methanol to yield the final product.
Scientific Research Applications
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that is overexpressed in many types of cancer and is responsible for promoting the growth and spread of cancer cells. Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
properties
IUPAC Name |
ethyl (E)-2-[(4-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGTCSYTCISII-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate | |
CAS RN |
172753-05-8 |
Source
|
Record name | 2-Propenoic acid, 2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172753058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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